7-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzofuran core, a methoxy group, and a thiomorpholine ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide.
Attachment of the Thiomorpholine Ring: This can be done through nucleophilic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the carboxamide group to an amine.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-N-{[4-(morpholin-4-yl)oxan-4-yl]methyl}-1-benzofuran-2-carboxamide
- 7-methoxy-N-{[4-(piperidin-4-yl)oxan-4-yl]methyl}-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 7-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-benzofuran-2-carboxamide lies in the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures.
Properties
IUPAC Name |
7-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-24-16-4-2-3-15-13-17(26-18(15)16)19(23)21-14-20(5-9-25-10-6-20)22-7-11-27-12-8-22/h2-4,13H,5-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEIAVOXKOMKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOCC3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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